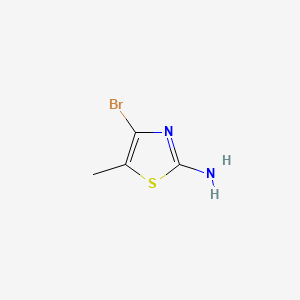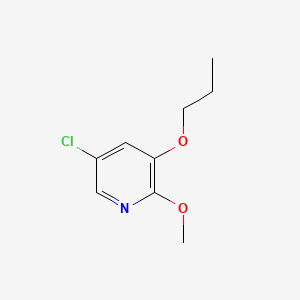
(R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline
Descripción general
Descripción
(R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline, also known as (R)-BTMQ, is a chiral compound with potential applications in medicinal chemistry. It is a tetrahydroquinoline derivative that exhibits biological activity, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of (R)-BTMQ is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, (R)-BTMQ has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(R)-BTMQ has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and exhibit anti-inflammatory properties. Additionally, (R)-BTMQ has been shown to have a low toxicity profile, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (R)-BTMQ in lab experiments is its high enantioselectivity. Additionally, (R)-BTMQ has a low toxicity profile, making it a safer alternative to other compounds that may exhibit cytotoxic effects. However, one limitation of using (R)-BTMQ in lab experiments is its relatively complex synthesis method, which may limit its availability and increase its cost.
Direcciones Futuras
There are several potential future directions for research on (R)-BTMQ. One area of interest is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to better understand the mechanism of action of (R)-BTMQ and its potential applications in the treatment of cancer and inflammatory diseases. Finally, the development of (R)-BTMQ derivatives with improved activity and selectivity may lead to the discovery of new and more effective drugs.
Métodos De Síntesis
The synthesis of (R)-BTMQ involves a multi-step process that includes the resolution of racemic BTMQ into its enantiomers. One of the most common methods for synthesizing (R)-BTMQ is the asymmetric hydrogenation of the corresponding 6-bromo-2-methylquinoline using a chiral rhodium catalyst. This method yields the (R)-enantiomer with high enantioselectivity.
Aplicaciones Científicas De Investigación
(R)-BTMQ has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. It has been shown to exhibit activity against various types of cancer, including breast, lung, and prostate cancer. Additionally, (R)-BTMQ has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
(2R)-6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGAZLNZSGHSGE-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2=C(N1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201233460 | |
| Record name | (2R)-6-Bromo-1,2,3,4-tetrahydro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1263000-45-8 | |
| Record name | (2R)-6-Bromo-1,2,3,4-tetrahydro-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263000-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-6-Bromo-1,2,3,4-tetrahydro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B580954.png)


![1-[1-(2-Methylpropyl)-1H-indol-3-yl]ethanone](/img/structure/B580959.png)



![(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one](/img/structure/B580964.png)
